Dipotassium;2-dodec-1-enylbutanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dipotassium;2-dodec-1-enylbutanedioate can be synthesized through the reaction of dodecenylsuccinic anhydride with potassium hydroxide. The reaction typically occurs in an aqueous medium, where the anhydride is dissolved and then neutralized with potassium hydroxide to form the dipotassium salt .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions in reactors where precise control of temperature and pH is maintained to ensure high yield and purity. The product is then purified through crystallization or other separation techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Dipotassium;2-dodec-1-enylbutanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dodecenylsuccinic acid.
Reduction: Reduction reactions can convert it back to its corresponding alcohol.
Substitution: It can participate in substitution reactions where the potassium ions are replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reactions with acids or other salts can facilitate the substitution of potassium ions.
Major Products
Oxidation: Dodecenylsuccinic acid.
Reduction: Corresponding alcohols.
Substitution: Various salts depending on the substituting cation.
Wissenschaftliche Forschungsanwendungen
Dipotassium;2-dodec-1-enylbutanedioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of surfactants, lubricants, and other industrial products.
Wirkmechanismus
The mechanism of action of dipotassium;2-dodec-1-enylbutanedioate involves its interaction with various molecular targets. It can act as a surfactant, reducing surface tension and facilitating the mixing of different substances. In biological systems, it may interact with cell membranes and proteins, altering their function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-dodecen-1-ylsuccinic anhydride: A precursor in the synthesis of dipotassium;2-dodec-1-enylbutanedioate.
Dodecenylsuccinic acid: The acid form of the compound.
Dipotassium dodec-2-enylsuccinate: A similar compound with slight structural variations.
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct properties such as high solubility in water and the ability to act as a surfactant. These properties make it valuable in various industrial and research applications .
Eigenschaften
Molekularformel |
C16H26K2O4 |
---|---|
Molekulargewicht |
360.57 g/mol |
IUPAC-Name |
dipotassium;2-dodec-1-enylbutanedioate |
InChI |
InChI=1S/C16H28O4.2K/c1-2-3-4-5-6-7-8-9-10-11-12-14(16(19)20)13-15(17)18;;/h11-12,14H,2-10,13H2,1H3,(H,17,18)(H,19,20);;/q;2*+1/p-2 |
InChI-Schlüssel |
SSTYWPTVKANJHN-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCCCC=CC(CC(=O)[O-])C(=O)[O-].[K+].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.